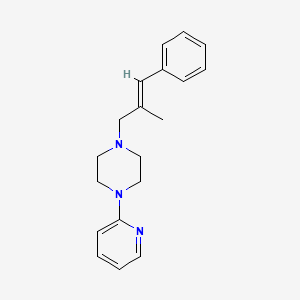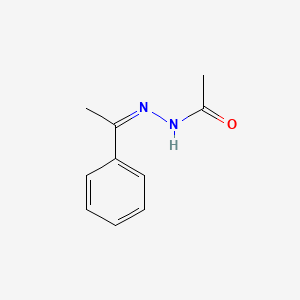
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine, also known as MPP, is a chemical compound that has been studied extensively for its potential use in scientific research. MPP is a piperazine derivative that has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in lab experiments is that it has a wide range of biological activities, which makes it useful for studying various physiological processes. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for the study of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine. One area of interest is the potential use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new derivatives of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine with improved pharmacological properties. Finally, the potential use of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases is an area of ongoing research.
Conclusion
In conclusion, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is a chemical compound that has been studied extensively for its potential use in scientific research. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. While 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments, its safety and efficacy in humans are not well-established, and further research is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine involves the reaction of 2-methyl-3-phenyl-2-propen-1-al with 2-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization. The yield of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine is typically around 60%.
Aplicaciones Científicas De Investigación
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has been studied extensively for its potential use in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-depressant effects. 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(2-pyridinyl)piperazine has also been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3/c1-17(15-18-7-3-2-4-8-18)16-21-11-13-22(14-12-21)19-9-5-6-10-20-19/h2-10,15H,11-14,16H2,1H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBHTOGIDIEHCX-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-pyridin-2-ylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911228.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)

![N-(4-{[(3-chloro-4-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5911256.png)
![N'-[1-(2,5-dimethoxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B5911262.png)
![ethyl 4-chloro-5-[(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5911265.png)
![1-[5-fluoro-2-methyl-4-(1-pyrrolidinyl)phenyl]ethanone](/img/structure/B5911275.png)
![N'-(4-tert-butylbenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911283.png)


![2-[4-(2-methyl-3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrimidine](/img/structure/B5911301.png)
